Nitropeptin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitropeptin is a novel peptide-based molecule that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in the regulation of glucose metabolism. Nitropeptin has shown promising results in preclinical studies, making it a potential candidate for the treatment of type 2 diabetes mellitus (T2DM).
Scientific Research Applications
Teratogenic Effects and Thyroid Function
Nitrofen, a herbicide structurally similar to thyroid hormones, has been studied for its effects on thyroid function and its potent teratogenic activity in rodents. It alters pituitary-thyroid function in rats and may induce birth defects through changes in thyroid hormone status. This might be related to nitrofen's teratogenicity, potentially mediated by a T3-active metabolite derived from nitrofen (Manson, Brown, & Baldwin, 1984).
Cardiovascular and CNS Effects
Nitroglycerin, a derivative, is notable for its cardiovascular and central nervous system effects. It acts as a vasodilator in cardiac diseases and influences the central sympathetic system and cerebrovascular effects. The drug also induces a headache in migraine patients, suggesting central mechanisms in its biological activity (Tassorelli, Joseph, Buzzi, & Nappi, 1999).
Role in Chondrocytes and Inflammation
The interaction of leptin and interleukin-1 in chondrocytes is significant in understanding the effects of nitric oxide synthase (NOS) type II. This synergy indicates leptin's proinflammatory role and implicates JAK2, PI3K, MEK-1, and p38 kinase in the signaling pathway (Otero et al., 2005).
Therapeutic and Clinical Applications
Nitroxide compounds, including nitropeptin derivatives, have diverse biochemical interactions useful in therapeutic applications. They modify oxidative stress, impacting many metabolic processes and potentially serving in radiation protection, cancer treatment, and hypertension control (Soule et al., 2007).
Learning and Memory Enhancement
Kisspeptin-13, a G protein-coupled receptor ligand, affects passive avoidance learning in mice. It interacts with various neurotransmitter systems and nitric oxide, indicating its role in cognitive functions (Telegdy & Adamik, 2013).
Role in Aging and Neurodegenerative Diseases
Nitrosamines, including nitropeptin derivatives, contribute to DNA damage and oxidative stress, factors in aging and diseases like Alzheimer's. Understanding their pathophysiological effects can provide insights into disease mechanisms and prevention (de la Monte, Neusner, Chu, & Lawton, 2009).
Nitroglycerin-Induced Myocardial Protection
Nitroglycerin's role in myocardial protection and tolerance, particularly involving calcitonin gene-related peptide (CGRP), is a crucial area of research. Understanding its effects on heart diseases could lead to improved treatments (Hu, Li, & Yuan‐jian Li, 2014).
Mass Spectrometric Analysis in Aging and Neurodegenerative Diseases
Protein tyrosine nitration, a modification by nitropeptides, has been linked to signaling pathways and implicated in aging and neurodegenerative diseases. Mass spectrometric analysis of nitrated peptides helps in understanding these diseases (Yeo et al., 2015).
properties
CAS RN |
109792-56-5 |
---|---|
Product Name |
Nitropeptin |
Molecular Formula |
C11H19N3O7 |
Molecular Weight |
305.28 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-nitropentanedioic acid |
InChI |
InChI=1S/C11H19N3O7/c1-5(2)3-6(12)10(17)13-9(11(18)19)7(14(20)21)4-8(15)16/h5-7,9H,3-4,12H2,1-2H3,(H,13,17)(H,15,16)(H,18,19)/t6-,7?,9-/m0/s1 |
InChI Key |
LGJDFRQTFRTVII-LXZQMHNESA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(CC(=O)O)[N+](=O)[O-])C(=O)O)N |
SMILES |
CC(C)CC(C(=O)NC(C(CC(=O)O)[N+](=O)[O-])C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(CC(=O)O)[N+](=O)[O-])C(=O)O)N |
synonyms |
N-L-leucyl-beta-nitroglutamic acid nitropeptin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.